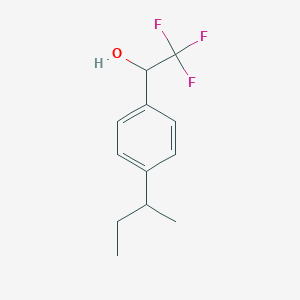
1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a trifluoroethanol group attached to a phenyl ring substituted with a butan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-(butan-2-yl)phenol with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid to promote the esterification process.
Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and flow rates) is common to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethanol group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Vergleich Mit ähnlichen Verbindungen
1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-(4-Butan-2-ylphenyl)ethanol: Lacks the trifluoro group, resulting in different chemical properties and reactivity.
1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroacetone: Contains a ketone group instead of an alcohol, leading to distinct chemical behavior.
1-(4-Butan-2-ylphenyl)-2,2,2-trifluoroethylamine: Features an amine group, which alters its biological activity and applications.
The uniqueness of this compound lies in its trifluoroethanol group, which imparts specific chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H15F3O |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
1-(4-butan-2-ylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C12H15F3O/c1-3-8(2)9-4-6-10(7-5-9)11(16)12(13,14)15/h4-8,11,16H,3H2,1-2H3 |
InChI-Schlüssel |
RERJMHHDUVRPOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















